molecular formula C18H20N6O5S B2647065 methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate CAS No. 2034384-16-0

methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate

Cat. No.: B2647065
CAS No.: 2034384-16-0
M. Wt: 432.46
InChI Key: XGBFCZTWBABVJH-UHFFFAOYSA-N
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Description

Methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a triazolopyridazine moiety, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives and suitable leaving groups.

    Sulfamoylation: The sulfamoyl group is added through a reaction with sulfamoyl chloride or similar reagents.

    Esterification: The final step involves esterification to introduce the methoxybenzoate moiety, typically using methanol and an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolopyridazine moiety, potentially converting it to a dihydro derivative.

    Substitution: The methoxybenzoate group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrotriazolopyridazine derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate has shown promise in preliminary studies as a potential inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its anticancer properties. Studies have shown that derivatives of triazolopyridazine can inhibit the growth of cancer cells by targeting specific molecular pathways .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. It is believed to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and repair, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazine Derivatives: These compounds share the triazolopyridazine core and exhibit similar biological activities.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring often show diverse pharmacological properties.

    Sulfamoyl Benzoates: These compounds are known for their potential as enzyme inhibitors.

Uniqueness

Methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate stands out due to its combination of these three moieties, which imparts unique chemical and biological properties. Its ability to inhibit multiple enzymes and its potential anticancer activity make it a compound of significant interest in scientific research .

Biological Activity

Methyl 3-(N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)sulfamoyl)-4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • Molecular Formula : C17H20N6O4S
  • Molecular Weight : 396.45 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and enzymatic inhibition.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxic effects against a range of cancer cell lines. For instance:

  • Compound 4g showed strong antiproliferative effects with a mean GI% value of 55.84% against tumor cells in the NCI 60-panel cell line assay. It displayed IC50 values of 0.163 ± 0.01 μM for c-Met and 0.283 ± 0.01 μM for Pim-1 kinases, indicating potent inhibitory activity against these targets .

The mechanism through which these compounds exert their biological effects involves:

  • Cell Cycle Arrest : Studies indicate that compound 4g causes MCF-7 breast cancer cells to arrest in the S phase of the cell cycle.
  • Induction of Apoptosis : The compound was found to enhance apoptosis significantly more than control groups, with a reported increase in caspase-9 activity and alterations in key signaling pathways such as PI3K-Akt .

In Vitro Studies

In vitro evaluations have highlighted the following key findings regarding the biological activity of the compound:

  • Cytotoxicity Assays : Compounds were tested against various cancer cell lines including A549 (lung), HeLa (cervical), and MCF-7 (breast) using the MTT assay. Results indicated that several derivatives exhibited IC50 values below 5 μM, demonstrating potent cytotoxicity .

Comparative Analysis

A comparative analysis of related compounds has been conducted to assess their biological efficacy:

CompoundIC50 (c-Met)IC50 (Pim-1)Cell LineGI%
Compound 4g0.163 μM0.283 μMMCF-755.84%
Compound 4aNot specifiedNot specifiedVarious29.08%
Foretinib (control)Not specifiedNot specifiedVariousStandard

Case Studies

Several case studies have documented the therapeutic potential of similar compounds:

  • Study on Dual Inhibitors : Research focused on dual inhibitors targeting c-Met and Pim-1 kinases revealed promising results in inhibiting tumor growth and inducing apoptosis in breast cancer models.
  • Mechanistic Insights : Investigations into the signaling pathways affected by these compounds have provided insights into their potential as therapeutic agents in oncology.

Properties

IUPAC Name

methyl 4-methoxy-3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5S/c1-28-14-4-3-12(18(25)29-2)9-15(14)30(26,27)22-13-7-8-23(10-13)17-6-5-16-20-19-11-24(16)21-17/h3-6,9,11,13,22H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBFCZTWBABVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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